molecular formula C9H7BrN2O B14813520 4-Bromo-3-cyclopropoxypicolinonitrile

4-Bromo-3-cyclopropoxypicolinonitrile

Cat. No.: B14813520
M. Wt: 239.07 g/mol
InChI Key: LHRZGFJIGDCZDM-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a bromine atom at the 4-position, a cyclopropoxy group at the 3-position, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxypicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyclopropoxypyridine followed by the introduction of the nitrile group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitrile group can be introduced using reagents like cyanogen bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, possibly involving continuous flow reactors and automated systems to ensure high yield and purity. The use of environmentally benign solvents and reagents would also be a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-cyclopropoxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxypicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxypicolinonitrile
  • 4-Bromo-3-ethoxypicolinonitrile
  • 4-Bromo-3-propoxypicolinonitrile

Uniqueness

4-Bromo-3-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-7-3-4-12-8(5-11)9(7)13-6-1-2-6/h3-4,6H,1-2H2

InChI Key

LHRZGFJIGDCZDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C#N)Br

Origin of Product

United States

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